molecular formula C17H11Cl2NO2S B12609967 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one CAS No. 918107-84-3

2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one

Cat. No.: B12609967
CAS No.: 918107-84-3
M. Wt: 364.2 g/mol
InChI Key: NPGYPPWKTLVKSS-UHFFFAOYSA-N
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Description

2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one typically involves the reaction of 4-benzoylbenzyl chloride with 4,5-dichloro-1,2-thiazol-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular processes, leading to cell death or inhibition of growth .

Comparison with Similar Compounds

2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

918107-84-3

Molecular Formula

C17H11Cl2NO2S

Molecular Weight

364.2 g/mol

IUPAC Name

2-[(4-benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3-one

InChI

InChI=1S/C17H11Cl2NO2S/c18-14-16(19)23-20(17(14)22)10-11-6-8-13(9-7-11)15(21)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

NPGYPPWKTLVKSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C(=O)C(=C(S3)Cl)Cl

Origin of Product

United States

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